molecular formula C11H12O2 B14814026 2-Phenylallyl acetate

2-Phenylallyl acetate

Cat. No.: B14814026
M. Wt: 176.21 g/mol
InChI Key: FXTGIMSXGTUMAN-UHFFFAOYSA-N
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Description

2-Phenylallyl acetate is a chemical reagent of interest in advanced synthetic organic chemistry, particularly in the development of cascade catalytic processes . This compound serves as a key starting material in innovative palladium-catalyzed cascade reactions for constructing complex molecular architectures, such as spiro-fused heterocycles, which are privileged structures in medicinal chemistry and drug discovery . Its utility is demonstrated in streamlined synthetic pathways that combine nucleophilic substitution, Heck reactions, and C–H activation in a single cascade, showcasing its role in improving step-economy and reducing waste generation in complex molecule assembly . While this compound itself can be used in initial coupling steps, studies show that derivatives like the corresponding allylic ammonium salts can offer superior reactivity in these multi-step catalytic cycles, leading to high yields of the desired complex products . This makes this compound and its synthetic derivatives a valuable subject of study for researchers developing new synthetic methodologies and exploring the synthesis of biologically active compounds with structural complexity. The product is provided for research purposes as a chemical building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-phenylprop-2-enyl acetate

InChI

InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7H,1,8H2,2H3

InChI Key

FXTGIMSXGTUMAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)C1=CC=CC=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Phenylallyl Acetate and Analogous Allylic Esters

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile platform for the synthesis of 2-phenylallyl acetate (B1210297) and related allylic esters. Metals such as palladium and nickel are at the forefront of these methodologies, enabling a range of transformations from direct formations to complex functionalizations.

Palladium-Catalyzed Formations and Allylic Functionalizations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of allylic esters is well-established. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be intercepted by a nucleophile. rsc.orgnih.gov

A common strategy involves the palladium-catalyzed reaction of allenes with aryl iodides in the presence of sodium acetate. researchgate.net This method provides access to various allylic acetates in moderate to good yields. researchgate.net For monosubstituted allenes, the regioselectivity of the reaction is dependent on the structure of the allene (B1206475), sometimes leading to a mixture of regioisomeric products. researchgate.net

Another powerful approach is the palladium-catalyzed allylic C-H oxidation. This method allows for the direct coupling of terminal olefins with a wide range of carboxylic acids, including both aryl and alkyl variants, to produce (E)-allylic esters with high stereoselectivity. acs.org A key advantage of this strategy is the avoidance of pre-functionalized substrates and stoichiometric coupling reagents. acs.org The mechanism is thought to involve an electrophilic allylic C-H bond cleavage by a Pd(II) catalyst, forming a π-allylpalladium species that is then attacked by the carboxylate nucleophile. nih.gov

Furthermore, palladium catalysts can be employed in the decarboxylation-allylation of allylic esters of various active methylene (B1212753) compounds, such as β-keto carboxylic acids and malonic acids, to generate functionalized allylic products. acs.org The versatility of palladium catalysis is also demonstrated in tandem reactions, where an initial allylic substitution can be followed by a Suzuki-Miyaura cross-coupling, enabling the synthesis of highly substituted and functionalized allylic esters from readily available starting materials. nih.gov

The choice of ligands and reaction conditions plays a crucial role in controlling the chemoselectivity and stereoselectivity of these palladium-catalyzed transformations. sioc-journal.cn For instance, the use of chiral ligands can facilitate enantioselective syntheses of branched allylic esters from prochiral starting materials. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Allylic Esters
Starting MaterialsCatalyst SystemProduct TypeKey Features
Allenes, Aryl Iodides, Sodium AcetatePd(OAc)₂/PPh₃Allyl AcetatesModerate to good yields; regioselectivity depends on allene structure. researchgate.net
Terminal Olefins, Carboxylic AcidsPd(II)/Sulfoxide(E)-Allylic EstersHigh stereoselectivity; avoids stoichiometric coupling reagents. acs.org
2-B(pin)-substituted Allylic Acetates, Aryl HalidesPalladium Phosphine (B1218219) ComplexesTrisubstituted Allylic EstersTandem allylic substitution/Suzuki-Miyaura cross-coupling. nih.gov
(Z)-2-Alkene-1-ols, Carboxylic Acids(Rp,S)-[COP-OAc]₂Branched Allylic EstersEnantioselective Sₙ2′ substitution. nih.gov
Allylic Esters of β-Keto Carboxylic AcidsPalladium CatalystFunctionalized Allylic ProductsDecarboxylation-allylation reaction. acs.org

Nickel-Catalyzed Carbonylative Couplings and Reductive Functionalizations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. In the context of allylic ester synthesis and functionalization, nickel-catalyzed methods offer unique reactivity and selectivity.

A notable application is the three-component carbonylative cross-coupling reaction of allylic alcohols, organoalanes, and carbon monoxide at atmospheric pressure. scispace.comnih.gov This nickel-catalyzed process allows for the efficient synthesis of β,γ-unsaturated ketones, which are structurally related to allylic esters. scispace.comnih.gov A key feature of this method is the dual role of the organoalane, acting as both a coupling partner and an activator for the alcohol functional group, thus eliminating the need for external activators. scispace.com

Nickel catalysts are also effective in promoting allyl-allyl coupling reactions between 1,3-dienes and allylboronates. rsc.org This method is characterized by its use of an earth-abundant metal catalyst, high regioselectivity, and good functional group tolerance, providing a direct route to 1,5-dienes. rsc.org

Furthermore, enantiospecific nickel-catalyzed cross-couplings of enantioenriched secondary allylic pivalates with arylboroxines have been developed. acs.org This method, which utilizes a supporting phosphine ligand and a base, proceeds under mild conditions with broad functional group tolerance, yielding 1,3-diaryl allyl products with excellent regioselectivity, E/Z selectivity, and stereochemical fidelity. acs.org The use of air-stable NiBr₂ as an alternative to Ni(cod)₂ enhances the practicality of this approach. acs.org

Other Metal-Mediated Approaches in Allylic Systems

While palladium and nickel dominate the field, other transition metals also play a role in the synthesis and transformation of allylic esters and related systems. nih.govrsc.orgrsc.orgrsc.org These alternative metal-mediated approaches can offer complementary reactivity and selectivity. nih.govrsc.orgrsc.orgrsc.org

For instance, mercury(II) trifluoroacetate (B77799) has been shown to catalyze the rearrangement of allylic carbamates, which occurs more rapidly than the corresponding palladium-catalyzed rearrangement of allylic acetates. cdnsciencepub.com This highlights the influence of the metal and the ester functionality on the reaction rate. cdnsciencepub.com

Iridium catalysts have also been employed in allylic substitution reactions, particularly for the synthesis of chiral allylic ethers and amines. nih.govthieme-connect.de These systems are noteworthy for their ability to favor reaction at the more substituted end of the allyl fragment, a selectivity that can be complementary to that observed with palladium catalysts. nih.gov

Ruthenium catalysts have been investigated for allylic substitution reactions, offering another avenue for C-C and C-heteroatom bond formation directly from allylic alcohols. rsc.org These reactions often proceed via electrophilic π-allylmetal intermediates, similar to their palladium counterparts. rsc.org

The exploration of a broader range of transition metals continues to expand the toolkit available to synthetic chemists for the construction of complex allylic systems. rsc.orgresearchgate.net Each metal offers a unique electronic and steric profile, leading to distinct catalytic properties and the potential for novel transformations.

Biocatalytic Pathways and Enzymatic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of esters, including 2-phenylallyl acetate. Enzymes, operating under mild conditions and often in aqueous media, offer high selectivity and can reduce the environmental impact of chemical processes. nsf.govnih.gov

Lipase-Catalyzed Esterification and Transesterification Methodologies

Lipases are a class of enzymes that have been extensively utilized for the synthesis of esters through esterification and transesterification reactions. researchgate.netresearchgate.net These enzymes are known for their broad substrate specificity and high enantioselectivity, making them ideal catalysts for the production of chiral allylic esters. researchgate.netmdpi.com

The lipase-catalyzed synthesis of 2-phenylethyl acetate, a structurally similar flavor ester, has been well-studied and provides a model for the synthesis of this compound. mdpi.comconicet.gov.ar Continuous production in a solvent-free system using a packed-bed reactor with immobilized lipase (B570770), such as Novozym® 435 (Candida antarctica lipase B), has been shown to be highly efficient, with molar conversions reaching up to 99%. mdpi.com The reaction typically involves the transesterification of an alcohol with an acyl donor like ethyl acetate. mdpi.com

Lipase-catalyzed esterification can also be performed in aqueous media, which is counterintuitive given that water is a byproduct of the reaction. nsf.govnih.govrsc.org The key to success in these systems is often the use of nanomicelles formed by designer surfactants, which can facilitate the reaction and prevent the reverse hydrolysis. nsf.govnih.gov This approach has been shown to be highly selective for primary alcohols. nsf.gov

Kinetic studies of lipase-catalyzed esterification, such as the synthesis of propyl-phenyl acetate using immobilized Candida antarctica lipase B (CAL-B), have demonstrated the efficiency of these biocatalytic systems, with high initial reaction rates and the ability to reuse the catalyst multiple times. nih.gov

Table 2: Lipase-Catalyzed Synthesis of Esters
SubstratesLipase SourceReaction TypeKey Findings
2-Phenethyl alcohol, Ethyl acetateNovozym® 435TransesterificationContinuous production with up to 99% conversion in a solvent-free system. mdpi.com
Carboxylic acid, Primary alcoholRhizomucor mieheiEsterification100% selective enzymatic process in aqueous nanomicelles. nsf.gov
Benzoic acid, n-PropanolImmobilized Candida antarctica lipase B (CAL-B)Esterification96.1% conversion within 40 minutes; catalyst reusable for eight cycles. nih.gov
Racemic secondary allylic alcohols, Vinyl estersNovozym 435, Amano PSTransesterificationEffective kinetic resolution to produce enantiomerically enriched alcohols and esters. researchgate.net

Acyltransferase-Mediated Syntheses in Aqueous Media

Acyltransferases are another class of enzymes that are gaining attention for their ability to catalyze the synthesis of esters and amides in aqueous solutions. rug.nlresearchgate.net Unlike many lipases that primarily function in non-aqueous environments for synthesis, some acyltransferases exhibit promiscuous hydrolase/acyltransferase activity, allowing them to perform condensation reactions in water. rug.nl

An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to catalyze transesterification reactions in water. nih.gov Immobilization of this enzyme can significantly enhance its selectivity for synthesis over hydrolysis, leading to high yields of products like 2-phenethyl acetate. nih.gov The use of vinyl acetate as an acyl donor has proven to be particularly effective in these systems. nih.gov

The development of high-throughput assays for identifying new acyltransferases is crucial for expanding the scope of these biocatalysts. mdpi.com Such assays can accelerate the discovery of enzymes with novel specificities and improved catalytic efficiencies for the synthesis of a wide range of esters in aqueous environments. mdpi.com

The ability of these enzymes to function in water makes them particularly attractive for green chemistry applications and for integration into multi-step enzymatic cascades. rug.nlmdpi.com This approach allows for the synthesis of complex molecules from renewable feedstocks in a one-pot fashion. rug.nl

Enzyme Immobilization and Bioreactor Design for Continuous Processes

The use of biocatalysts, particularly lipases, in the synthesis of esters represents a significant advancement towards green and sustainable chemistry. nih.gov Immobilization of these enzymes is crucial for their industrial application, as it enhances stability, allows for reuse, and facilitates their integration into continuous production systems. ijoer.com

Enzyme immobilization involves confining the enzyme to a solid support matrix, which can be achieved through several methods, including physical adsorption, covalent binding, and entrapment. ijoer.comresearchgate.net In physical adsorption, weak forces like hydrophobic interactions bind the enzyme to supports such as synthetic polymers or resins. researchgate.net Entrapment involves enclosing the enzyme within a polymeric matrix like a hydrogel or sodium alginate spheres. ijoer.com The choice of support material is critical; options range from natural polymers like chitosan (B1678972) to inorganic materials like metallo-stannosilicates and metal-organic frameworks (MOFs). ijoer.comunesp.bracs.org For instance, lipase from Thermomyces lanuginosus immobilized on a nickel ion-exchanged metallo-stannosilicate showed a high immobilization yield of 82 ± 6% and maintained significant enzymatic activity. unesp.br

Continuous processes for ester synthesis are often realized using bioreactors, such as packed-bed reactors (PBRs) and membrane bioreactors (MBRs). nih.govmdpi.com In a PBR, the immobilized enzyme is packed into a column through which the substrates flow continuously. mdpi.com This design was successfully used for the continuous synthesis of 2-phenylethyl acetate in a solvent-free system, demonstrating good stability over 72 hours without a significant loss of conversion. mdpi.com Another innovative approach is the monolithic continuous flow bioreactor (MCFB), which utilizes a hierarchically porous cellulose (B213188) acetate monolith for lipase immobilization. acs.orgresearchgate.net This design offers a massive increase in efficiency, with one study reporting a 66.4-fold increase in the kinetic parameter Vm/Km and continuous operation for 200 hours without loss of activity. acs.org

Membrane bioreactors provide another effective setup for continuous ester synthesis. nih.gov A recombinant cutinase from Fusarium solani pisi was used in an MBR with an anisotropic ceramic membrane for the continuous production of hexyl acetate. This system demonstrated remarkable long-term operational stability, with an estimated enzyme half-life of approximately two years. nih.gov

Table 1: Comparison of Enzyme Immobilization Techniques for Ester Synthesis
Immobilization MethodSupport MaterialEnzyme ExampleKey FindingsReference
Physical AdsorptionPolyhydroxybutyrate (PHB)AKL LipaseAchieved highest activity of 698.60 ± 5.53 U/g with an immobilization yield of 87.30 ± 1.909 %. ijoer.com
EntrapmentTetramethoxysilane gelAcyltransferase from Mycobacterium smegmatis (MsAcT)Increased selectivity for transesterification over hydrolysis by 6.33-fold; reusable for 10 batches. nih.govrsc.org
AdsorptionNickel ion-exchanged metallo-stannosilicateThermomyces lanuginosus lipaseImmobilized 82 ± 6% of lipase with high enzymatic activity (42 ± 3 U mg–1). unesp.br
AdsorptionCellulose Acetate MonolithLipaseEnabled continuous operation for 200h with productivity of 422 g ester/g monolith. acs.org

Advanced Organic Synthesis Methodologies

Beyond biocatalysis, traditional organic synthesis continues to evolve, offering sophisticated strategies for producing allylic esters with high precision and in accordance with green chemistry principles.

The synthesis of chiral compounds in their enantiomerically pure form is a significant challenge in organic chemistry. scielo.br For allylic esters, stereoselectivity can be achieved through various means, including the use of chiral catalysts or post-synthesis chiral separation. Palladium-catalyzed allylic substitution reactions are a powerful tool for creating chiral centers. For example, using a chiral phosphino-1,3-oxazine ligand with a palladium catalyst in the substitution of β-phenylcinnamyl substrates resulted in high enantioselectivity (95% ee). nih.gov

Another strategy involves using chiral leaving groups. Enantioselective copper-mediated SN2′ substitution reactions have been reported using ortho-diphenylphosphanylferrocene carboxylate (o-DPPF) as a chiral leaving group. nih.gov While direct stereoselective synthesis of this compound is not widely detailed, methods for analogous compounds provide a clear path. For instance, the kinetic resolution of 1-phenylethanol (B42297) using Novozym 435 lipase to produce 1-phenylethyl acetate demonstrates the potential of enzymes to differentiate between enantiomers. researchgate.net

Chiral separation of racemic mixtures is also a viable approach. Techniques like high-pressure liquid chromatography (HPLC) using chiral stationary phases (e.g., Cyclobond I column) or chiral mobile phase additives (e.g., cyclodextrins) have been used to separate enantiomers of related phenyl-containing amines. nih.gov Furthermore, membrane-based enantioselective separation, using materials like cellulose triacetate, presents a promising method due to its low cost and potential for scalability. researchgate.net

Table 2: Methods for Stereoselective Synthesis and Separation
MethodSystem/CompoundKey ResultReference
Palladium-Catalyzed Allylic Substitutionβ-phenylcinnamyl substrates with chiral ligandHigh enantioselectivity (95% ee) achieved. nih.gov
Enzymatic Kinetic Resolution1-Phenylethanol using Novozym 435Yield of (S)-1-phenylethyl acetate was 61.49%. researchgate.net
Chiral HPLC Separation3-phenyl-3-(2-pyridyl)propylaminesDirect separation of enantiomers on a Cyclobond I column (R ≥ 0.9). nih.gov
Chiral Membrane SeparationD,L-phenylglycine using Cellulose triacetate membraneAchieved an enantiomeric excess of 68.94%. researchgate.net

In nucleophilic substitution reactions, the nature of the leaving group is paramount. youtube.com For allylic systems, while acetate is a common leaving group, its reactivity is relatively low compared to others. The relative reactivity of common leaving groups generally follows the order: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

Palladium complexes have been shown to be effective catalysts for the nucleophilic substitution of benzylic acetates, activating the otherwise less reactive C-O bond. researchgate.netquora.com However, to enhance reaction rates and yields, more reactive leaving groups are often employed. Sulfonates, such as tosylates and mesylates, and especially triflates, are significantly more reactive than carboxylates. nih.gov Vinylogous sulfonates have been developed as improved leaving groups for palladium-catalyzed allylic substitutions, leading to increased catalyst turnover rates compared to traditional acetate leaving groups. nih.gov The choice of leaving group can be critical; for example, chloro groups are generally not as effective as bromo or tosyl groups in similar substitution reactions. quora.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and its analogs, these principles are being actively implemented.

A primary green strategy is the use of biocatalysts, as detailed in section 2.2.3. Enzymatic reactions are highly specific, occur under mild conditions, and produce fewer byproducts. mdpi.com The enzymatic synthesis of 2-phenethyl acetate, for example, has been achieved in water, an ideal green solvent, by immobilizing an acyltransferase, which overcomes the typical issue of hydrolysis. nih.govrsc.org A conversion rate of 99.17% was reached under optimized conditions. nih.govrsc.org

Solvent choice is another key aspect of green chemistry. The development of solvent-free reaction systems is highly desirable. The continuous synthesis of 2-phenylethyl acetate was demonstrated in a solvent-free system where an excess of one reactant, ethyl acetate, also served as the solvent. mdpi.com When solvents are necessary, green alternatives to traditional volatile organic compounds are sought. This includes water, as mentioned, and other media like ionic liquids or bio-based solvents such as eucalyptol. nih.govnih.govresearchgate.net For instance, the enzymatic synthesis of aliphatic-aromatic polyesters showed high monomer conversion (>95%) in eucalyptol. nih.gov Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, also contribute to greener processes by being easily separable and recyclable, as demonstrated in the synthesis of 2H-indazoles. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Phenylallyl Acetate

Investigation of Allylic Rearrangement Pathways

Allylic rearrangements are a characteristic feature of compounds like 2-phenylallyl acetate (B1210297), where the double bond can migrate, leading to isomeric products. These rearrangements can proceed through different mechanistic pathways, primarily the S(_N)1' and S(_N)2' mechanisms, depending on the reaction conditions. researchgate.netnih.gov

In an S(_N)1' pathway, the reaction is initiated by the departure of the leaving group, in this case, the acetate, to form a resonance-stabilized allylic carbocation. For 2-phenylallyl acetate, this would result in a carbocation with the positive charge delocalized between the terminal carbon and the carbon bearing the phenyl group. The presence of the phenyl group provides significant stabilization to the adjacent carbocation through resonance. A subsequent attack by a nucleophile can then occur at either of the electrophilic carbon centers, leading to a mixture of products. The formation of the more substituted and conjugated product is often favored.

Conversely, the S(_N)2' mechanism involves a concerted process where the nucleophile attacks the double bond at the γ-position relative to the leaving group, which is then displaced in a single step. nih.gov This pathway is more likely to occur with strong nucleophiles and in situations where the carbon bearing the leaving group is sterically hindered. In the case of this compound, an S(_N)2' attack would involve the nucleophile attacking the terminal methylene (B1212753) carbon, leading to a shift of the double bond and expulsion of the acetate group.

The choice between these pathways can be influenced by factors such as the solvent polarity, the nature of the nucleophile, and the presence of catalysts. For instance, polar, protic solvents tend to favor the S(_N)1' mechanism by stabilizing the carbocation intermediate.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal catalysts, particularly palladium complexes, play a pivotal role in activating this compound for a variety of transformations, most notably in allylic substitution reactions like the Tsuji-Trost reaction. capes.gov.bryoutube.com

Role of π-Allyl Metal Intermediates

The central feature of palladium-catalyzed allylic substitution is the formation of a π-allyl palladium intermediate. The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the double bond of this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the acetate group, leading to the formation of a (π-allyl)palladium(II) complex. capes.gov.bryoutube.com In this process, the acetate anion is displaced.

The resulting (2-phenylallyl)palladium complex is a key reactive intermediate. The phenyl group on the central carbon of the allyl fragment influences the electronic properties and steric environment of this intermediate. Nucleophilic attack on this complex can occur at either of the two terminal carbons of the allyl system. The regioselectivity of this attack is a crucial aspect of these reactions and is influenced by a variety of factors including the nature of the nucleophile and the ligands on the palladium center.

Radical and Carbocationic Mechanistic Insights

While metal-mediated reactions are predominant, the involvement of radical and carbocationic pathways in the reactions of this compound under different conditions is also plausible.

Radical Mechanisms: Free radical reactions involving allylic compounds can be initiated by light, heat, or radical initiators. In the context of this compound, a radical initiator could abstract a hydrogen atom from the allylic position, although this is less likely given the presence of the acetate group. A more probable scenario involves the addition of a radical species to the double bond. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light can lead to allylic bromination. youtube.com The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized allylic radical. The phenyl group would further stabilize this radical intermediate. Allylic rearrangements are common in such reactions, potentially leading to a mixture of isomeric products. masterorganicchemistry.com

Carbocationic Mechanisms: As discussed in the context of S(_N)1' rearrangements, carbocationic intermediates are central to many reactions of this compound, especially under acidic conditions. nih.gov The protonation of the acetate's carbonyl oxygen can facilitate its departure as acetic acid, generating the 2-phenylallyl carbocation. This carbocation is stabilized by both the adjacent phenyl group and the allylic system. Such carbocations can be trapped by nucleophiles or undergo rearrangements to form more stable species before reacting further. The stability of this carbocation makes this compound susceptible to reactions that proceed through such intermediates. rsc.org

Nucleophilic and Electrophilic Activation of this compound

The reactivity of this compound can be understood in terms of its activation towards both nucleophiles and electrophiles.

Nucleophilic Activation: In the context of palladium-catalyzed reactions, the acetate group serves as a leaving group, and the allylic system is activated towards nucleophilic attack upon formation of the π-allyl palladium complex. capes.gov.br The attack of the nucleophile on the π-allyl complex is the key bond-forming step. The regioselectivity of this attack is a subject of extensive study. Generally, "soft" nucleophiles (those with a pKa of their conjugate acid < 25) tend to attack the less substituted carbon of the π-allyl complex, while "hard" nucleophiles (pKa > 25) may attack the more substituted carbon or the metal center itself. capes.gov.br

Electrophilic Activation: The double bond in this compound is susceptible to attack by electrophiles. For instance, in the presence of a strong acid, the double bond can be protonated, leading to the formation of a carbocation. This carbocationic species is then highly electrophilic and can be attacked by weak nucleophiles. The phenyl group plays a significant role in directing the outcome of such reactions by stabilizing the positive charge.

Comparative Reactivity Studies with Isomeric Phenylallyl Acetates (e.g., 1-Phenylallyl Acetate)

A comparative analysis of the reactivity of this compound with its isomer, 1-phenylallyl acetate (cinnamyl acetate), provides valuable insights into the influence of the phenyl group's position on the reaction outcome.

In palladium-catalyzed allylic alkylations, both isomers form π-allyl palladium complexes. However, the substitution pattern of the resulting π-allyl intermediate is different. For 1-phenylallyl acetate, the phenyl group is at a terminal carbon of the allyl system, whereas for this compound, it is at the central carbon. This difference in the structure of the π-allyl intermediate can significantly impact the regioselectivity of the subsequent nucleophilic attack.

In the case of 1-phenylallyl acetate, nucleophilic attack can occur at the carbon bearing the phenyl group (the α-position) or at the terminal, unsubstituted carbon (the γ-position). The outcome is often dependent on the reaction conditions and the nucleophile. For this compound, the two terminal carbons of the π-allyl intermediate are electronically and sterically different, which also leads to regioselectivity issues.

Studies on similar systems have shown that the electronic and steric effects of the phenyl group are critical in determining the preferred site of attack. The phenyl group's ability to stabilize an adjacent positive charge can influence the charge distribution in the π-allyl complex, thereby directing the nucleophile. For instance, in some palladium-catalyzed reactions, there is a tendency for the nucleophile to attack the position that leads to the thermodynamically more stable, conjugated product.

FeatureThis compound1-Phenylallyl Acetate (Cinnamyl Acetate)
Structure Phenyl group at the C2 positionPhenyl group at the C1 position
π-Allyl Intermediate Phenyl group at the central carbonPhenyl group at a terminal carbon
Reactivity Regioselectivity influenced by the central phenyl groupRegioselectivity between the α and γ positions

Strategic Applications of 2 Phenylallyl Acetate in Complex Organic Synthesis

Building Block for Carbocyclic and Heterocyclic Frameworks

The reactivity of the allylic system in 2-phenylallyl acetate (B1210297) makes it an excellent substrate for palladium-catalyzed reactions, forming a π-allylpalladium intermediate that can be intercepted by various nucleophiles. This capability is harnessed to construct complex ring systems, including spiro-fused heterocycles and nitrogen-containing polycycles.

Spiro-fused heterocycles, characterized by two rings sharing a single atom, are significant structural motifs in many natural products and medicinal compounds. nih.gov The synthesis of these complex three-dimensional structures can be achieved through palladium-catalyzed cascade reactions that involve an intramolecular C-H activation or functionalization step. researchgate.netnih.gov While direct examples employing 2-phenylallyl acetate are not extensively documented, its role as a precursor to a π-allylpalladium complex is central to these synthetic strategies.

A general approach involves the initial formation of a π-allylpalladium complex from this compound. A tethered nucleophile on the phenyl ring can then undergo an intramolecular cyclization. For instance, a substrate containing a phenol (B47542) or aniline (B41778) derivative tethered to the 2-phenylallyl group could undergo an intramolecular Tsuji-Trost type reaction. More advanced cascade methodologies combine nucleophilic substitution with palladium-catalyzed Heck and C-H activation reactions to build spiro-fused systems in a single pot. researchgate.net In such a sequence, a suitably designed substrate derived from this compound would first react to form an intermediate that then undergoes a palladium-catalyzed intramolecular cyclization, activating a remote C-H bond to close the second ring and form the spirocyclic core. nih.gov The versatility of this approach allows for the creation of diverse spiro-fused dihydrobenzofurans and indolines. researchgate.net

Table 1: Representative Palladium-Catalyzed Spirocyclization Strategies This table illustrates general strategies applicable to substrates derived from this compound.

Starting Material TypeReaction TypeCatalyst SystemProduct TypeRef.
γ,δ-Unsaturated Oxime EsterNarasaka-Heck/C-H Activation/AnnulationPd(OAc)₂Spirocyclic Pyrrolines nih.gov
Allylic Ammonium SaltsSN2'/Heck/C-H Activation CascadePd(OAc)₂ / LigandSpiro-fused Dihydrobenzofurans/Indolines researchgate.net
Indolyl-Tethered Enyne AcetateGold/Brønsted Acid-Catalyzed SpirocyclizationAu(I) complex / TfOHSpiro nih.govnih.govnonane Indole Derivatives monash.edu

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. mit.edu this compound serves as a valuable precursor for these structures, primarily through the palladium-catalyzed Tsuji-Trost reaction, which facilitates the formation of C-N bonds. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an allylic acetate with a nitrogen-based nucleophile, such as an amine or amide, to generate an N-allylated intermediate. unl.edu

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., BINAP) would yield the corresponding N-(2-phenylallyl)amine. ku.edu These intermediates are versatile synthons for the construction of various azaheterocycles. For example, subsequent ring-closing metathesis or intramolecular hydroamination can be employed to form five-, six-, or seven-membered nitrogen-containing rings.

Furthermore, this compound can be used in the synthesis of substituted pyridines. While direct cyclization is less common, a strategy could involve the reaction of this compound with an enamine or a similar nitrogen-containing species, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic pyridine (B92270) ring. Palladium acetate itself has been used as a catalyst for the cyclization of aryl ketones with 1,3-diaminopropane (B46017) to yield 2-phenyl pyridine derivatives, highlighting the utility of palladium in forming such structures. uclan.ac.ukresearchgate.net

Precursor in Cascade and Multicomponent Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient route to molecular complexity. researchtrend.net this compound is an ideal substrate for initiating such cascades due to its ability to form the key π-allylpalladium intermediate under mild conditions. rsc.orgresearchgate.net

A prominent example is the carbopalladation/π-allyl capture cascade. rsc.org In this sequence, an aryl or vinyl halide first undergoes oxidative addition to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes carbopalladation with a diene or allene (B1206475), and the resulting π-allylpalladium intermediate is trapped by a nucleophile. A substrate derived from this compound could participate as the π-allyl forming component in related sequences. For instance, a palladium-catalyzed cascade combining a Heck reaction with a subsequent allylation involving this compound can lead to complex polycyclic systems. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are also enabled by the reactivity of this compound. An asymmetric three-component Tsuji–Trost allylation has been developed, combining an amino acid ester, an aryl iodide, and an allyl acetate. nih.gov By substituting this compound into this reaction, structurally diverse non-proteinogenic α-amino acid esters bearing the 2-phenylallyl moiety can be synthesized with high efficiency and stereocontrol. nih.gov

Table 2: Examples of Cascade and Multicomponent Reactions This table illustrates reaction types where this compound can serve as a key reactant.

Reaction NameComponentsCatalyst SystemProduct TypeRef.
Asymmetric Three-Component AllylationAmino Acid Ester, Aryl Iodide, Allyl AcetateChiral Aldehyde / PalladiumNon-proteinogenic α-Amino Acid Esters nih.gov
Carbopalladation/π-Allyl CaptureAryl Halide, Diene, NucleophilePd(0) / LigandPolycyclic Systems rsc.org
Heck/Allylation CascadeChalcone, 2-Bromophenylboronic AcidPalladium CatalystPhenanthrenols nih.gov
Diverted Tsuji-Trost/Diels-AlderTricyclic Aziridine, Allyl AcetatePd₂(dba)₃ / PPh₃Tetracyclic Amines nih.gov

Role in the Generation of Functionalized Allylarenes

Functionalized allylarenes are important intermediates in organic synthesis. This compound provides a direct and versatile route to these compounds through various palladium-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org

In this context, this compound acts as an electrophile, coupling with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction allows for the direct formation of a new carbon-carbon bond at the allylic position, yielding a wide array of functionalized 1,3-diaryl-2-propenes. The choice of palladium catalyst and ligands, such as those based on phosphines, is crucial for achieving high yields and stereoselectivity. beilstein-journals.org

Another powerful method is the decarboxylative allylation, which couples carboxylic acids or their derivatives with allylic substrates. nih.govrsc.org In a dual catalytic system involving photoredox and palladium catalysis, α-amino and phenylacetic acids can be coupled with allylic esters like this compound at room temperature. nih.gov This process is highly efficient, generating CO₂ as the only stoichiometric byproduct. These cross-coupling methodologies highlight the utility of this compound as a robust and adaptable tool for constructing complex allylarene structures. nih.govnih.gov

Table 3: Synthesis of Functionalized Allylarenes via Cross-Coupling This table showcases methods where this compound can be used as the allylic partner.

Reaction TypeCoupling PartnersCatalyst SystemProduct DescriptionRef.
Suzuki-Miyaura CouplingArylboronic Acid + Allylic AcetatePd(PPh₃)₄ / Baseβ,β-Diaryl-substituted Enamides beilstein-journals.org
Reductive Cross-CouplingAryl Halide + Allylic AcetateNickel or Cobalt Catalyst / ReductantAllylated Arenes nih.gov
Decarboxylative AllylationPhenylacetic Acid Allyl EsterPhotoredox Catalyst + Pd(PPh₃)₄Allylated Alkanes nih.gov
Tsuji-Trost ReactionThiophenols + Propargylic CarbonatePalladium CatalystBis(arylthiol) Alkenes researchgate.net

Advanced Analytical and Computational Investigations of 2 Phenylallyl Acetate

Spectroscopic Characterization Methodologies in Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for the detailed analysis of 2-phenylallyl acetate (B1210297), enabling the confirmation of its structure, the study of its stereochemistry, and the real-time monitoring of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides critical data for understanding the stereochemistry and reaction mechanisms of 2-phenylallyl acetate. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be inferred from its structural analogues, such as phenyl acetate hmdb.cabmrb.ionih.govchemicalbook.comchemicalbook.com, cinnamyl acetate wikipedia.orgnist.govnih.gov, and various pyrazoline derivatives nih.gov.

In the ¹H NMR spectrum of this compound, the protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The allylic protons would exhibit characteristic signals, with the two geminal protons on the terminal carbon of the allyl group likely appearing as distinct signals due to their diastereotopic nature, each coupled to the other allylic proton. The methyl protons of the acetate group would present as a sharp singlet, typically in the upfield region (around δ 2.0-2.3 ppm).

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the acetate group is expected to resonate significantly downfield (around δ 170 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), and the allylic carbons would have distinct chemical shifts reflecting their electronic environment.

Mechanistic studies of reactions involving this compound can be effectively carried out using in situ NMR techniques. ed.ac.uknih.gov By monitoring the changes in the NMR spectrum over time, it is possible to identify reactants, products, and any observable intermediates. For instance, in a reaction involving the modification of the allyl group, changes in the chemical shifts and coupling patterns of the allylic protons would provide direct evidence of the transformation. Isotope labeling studies, where specific atoms in the this compound molecule are replaced with their NMR-active isotopes (e.g., ¹³C or ²H), can provide even more detailed mechanistic information by tracing the fate of individual atoms throughout a reaction. ed.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Phenyl H 7.0 - 7.5 Multiplet
Allyl CH Varies Multiplet
Allyl CH₂ Varies Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl C=O ~170
Phenyl C 120 - 140
Allyl C Varies

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Identification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for the identification of this compound and for monitoring the progress of its reactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp peak between 1735 and 1750 cm⁻¹ is indicative of the C=O stretch of the ester group. researchgate.net The C-O stretching vibrations of the acetate would likely appear in the 1200-1300 cm⁻¹ region. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The allyl group would exhibit a C=C stretching vibration around 1640-1680 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹. IR spectroscopy is particularly useful for reaction monitoring, where the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be tracked over time.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for elucidating reaction mechanisms. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation of esters is well-documented. spectrabase.comchemicalbook.comresearchgate.netdocbrown.info For this compound, a prominent fragmentation pathway would be the loss of the acetoxy group as a radical or acetic acid, leading to a significant peak corresponding to the 2-phenylallyl cation. Another common fragmentation is the McLafferty rearrangement if the structural arrangement allows, although this is less likely for this specific structure. The fragmentation pattern can be used to confirm the structure and to identify products in a reaction mixture by comparing their mass spectra to known patterns.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Ester) 1735 - 1750 Strong
C-O (Ester) 1200 - 1300 Strong
C-H (Aromatic) > 3000 Medium
C=C (Aromatic) 1450 - 1600 Medium-Weak

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While this compound is a liquid at room temperature, its derivatives that are solid and can be crystallized provide an opportunity for X-ray crystallographic analysis. This technique offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The synthesis of solid derivatives of this compound, for example, through reactions at the allyl group or by introducing substituents on the phenyl ring, would be the first step. nih.gov Subsequent crystallization of these derivatives would allow for single-crystal X-ray diffraction studies. nih.goveurjchem.com The resulting crystal structure would provide precise information about the conformation of the molecule, including the orientation of the phenyl and acetate groups relative to each other. Furthermore, analysis of the crystal packing can reveal details about non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding the supramolecular chemistry of these compounds. Such data is invaluable for validating computational models and for understanding structure-property relationships.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net In the context of this compound, EPR spectroscopy would be instrumental in studying reactions that proceed through radical intermediates. researchgate.netnih.govst-andrews.ac.ukqub.ac.uknih.govmarquette.edunih.govresearchgate.netrsc.org

For instance, reactions involving the homolytic cleavage of a bond in this compound, or the addition of a radical to its double bond, would generate transient radical species. By employing spin trapping techniques, where a "spin trap" molecule reacts with the transient radical to form a more stable, EPR-active radical adduct, it is possible to detect and identify the initial short-lived radical. The hyperfine coupling constants and g-factor of the resulting EPR spectrum provide a unique fingerprint of the trapped radical, offering direct evidence for a radical-based reaction mechanism. This approach would be invaluable for elucidating the mechanisms of polymerization, oxidation, or other radical-mediated transformations of this compound.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this compound and to predict its reactivity. These theoretical methods complement experimental findings and can often guide further experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. researchgate.netchristuniversity.innih.govnih.govmdpi.comnih.govresearchgate.net For this compound, DFT calculations can provide a wealth of information.

By optimizing the geometry of the molecule, DFT can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure. The calculated electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can reveal the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

DFT can also be used to model reaction pathways by calculating the energies of transition states and intermediates. This allows for the prediction of reaction barriers and the determination of the most favorable reaction mechanism. For example, in a proposed reaction of this compound, DFT could be used to compare the energy profiles of different possible pathways, thus identifying the most likely route for the transformation.

Table 4: Compounds Mentioned

Compound Name
This compound
Phenyl acetate
Cinnamyl acetate
Acetic acid

Molecular Dynamics and Conformational Analysis

The conformational flexibility of this compound, arising from the rotation around its single bonds, plays a crucial role in its chemical behavior and interactions. While specific molecular dynamics and conformational analysis studies on this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining structurally related molecules and applying fundamental principles of stereochemistry. Computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for investigating the dynamic behavior and conformational landscape of such molecules.

Molecular dynamics simulations, in principle, would reveal the time-dependent behavior of this compound, including the flexibility of the phenyl and acetate groups relative to the central allyl moiety. These simulations could track the trajectories of atoms over time, providing insights into vibrational modes, solvent interactions, and the accessibility of different conformational states.

Based on studies of analogous substituted allyl and phenyl-containing compounds, the conformational preferences of this compound would be governed by a balance of steric and electronic effects. A significant factor is likely to be allylic strain, which describes the steric repulsion between substituents on the double bond and the allylic position.

A systematic conformational search would likely identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The transition states between these conformers represent the energy barriers to rotation.

To illustrate the expected conformational landscape, a table of plausible stable conformers and their defining dihedral angles, based on general principles and data from analogous structures, is presented below. It is important to note that these are representative values and would require specific computational studies on this compound for precise determination.

Table 1: Predicted Stable Conformers of this compound

ConformerDihedral Angle 1 (C-C-C=C) (°)Dihedral Angle 2 (O=C-O-C) (°)Relative Energy (kcal/mol) (Hypothetical)
A~120~180 (trans)0.0
B~-120~180 (trans)0.0
C~120~0 (cis)~2-4
D~-120~0 (cis)~2-4

Note: The dihedral angles and relative energies are hypothetical and based on the analysis of structurally similar compounds. The 'trans' conformation of the ester group is generally favored over the 'cis' due to lower steric hindrance.

Further computational analysis using methods like DFT would be necessary to accurately calculate the geometries and relative energies of these conformers and the transition states connecting them. Such studies would provide a more detailed and quantitative understanding of the conformational dynamics of this compound.

Emerging Research Avenues and Future Outlook for 2 Phenylallyl Acetate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems for reactions involving 2-phenylallyl acetate (B1210297) is a vibrant area of research, primarily centered on enhancing efficiency and controlling selectivity in palladium-catalyzed allylic alkylations, famously known as the Tsuji-Trost reaction. researchgate.netdatapdf.comrsc.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to the formation of a π-allyl palladium complex and expulsion of the acetate leaving group. datapdf.comrsc.org The subsequent attack of a nucleophile on this complex yields the desired allylated product. datapdf.com

A significant challenge in the Tsuji-Trost reaction with substrates like 2-phenylallyl acetate is controlling the regioselectivity of the nucleophilic attack. Research has shown that the 2-substituent on the allylic substrate plays a decisive role in determining where the nucleophile will add. researchgate.net For instance, studies on 2-B(pin)-substituted allylic acetates have demonstrated a strong preference for nucleophilic attack at the benzylic position. researchgate.net The development of new phosphine (B1218219) ligands for the palladium catalyst is a key strategy to influence this regioselectivity. rsc.org Chiral ligands, in particular, are instrumental in achieving high enantioselectivity in asymmetric allylic alkylation reactions, making it possible to synthesize complex chiral molecules. nih.govrsc.org

Recent advancements include the use of palladium-pincer complex catalysis for the one-pot synthesis of allylboronates from allylic alcohols, which can then be used in subsequent reactions. lookchem.com Furthermore, titanium alkoxide-mediated generation of titanium enolates has been explored as an alternative to traditional methods for generating nucleophiles for allylic alkylations. datapdf.com

Interactive Table: Catalytic Systems for Reactions Involving Allylic Acetates

Catalyst SystemReaction TypeKey FeaturesReference
Pd(OAc)₂/PPh₃Allylic Acetate Synthesis from AllenesModerate to good yields of allyl acetates. nih.gov
[Pd(allyl)Cl]₂ / LigandTsuji-Trost Allylic SubstitutionLigand choice controls regioselectivity and enantioselectivity. researchgate.net
Palladium-Pincer ComplexAllylboronate SynthesisOne-pot synthesis from allylic alcohols. lookchem.com
Pd(OAc)₂/DPPFOne-Pot Enolate Arylation/AlkylationEfficient synthesis of 2-alkyl-2-arylcyanoacetates. nih.gov
Cellulose-PalladiumTsuji-Trost N-AllylationHeterogeneous catalyst with good yields for allylic amine synthesis.

Advanced Process Development and Scale-Up Research for Chemical Transformations

For palladium-catalyzed reactions, a critical aspect of process development is the efficient recovery and recycling of the precious metal catalyst. The use of heterogeneous catalysts or the development of methods for catalyst precipitation are key strategies in this regard. bnl.gov The scalability of substrate synthesis is also crucial. For example, reliable and scalable procedures for preparing 2-B(pin)-substituted allylic acetates in gram quantities have been developed, enabling further exploration of their reactivity. researchgate.net

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.gov Flow reactors can offer better control over reaction parameters, improved safety, and the potential for higher throughput. The synthesis of 2-(C-glycosyl)acetates from pyranoses via tandem Wittig and Michael reactions has been successfully demonstrated in a flow system. nih.gov Such technologies could be adapted for the continuous production of derivatives of this compound.

Exploration of Interdisciplinary Applications as a Synthetic Tool

This compound serves as a valuable synthetic building block, with its applications extending across various fields of chemistry, including natural product synthesis and materials science. rsc.orgnih.govnih.govrroij.commdpi.comresearchgate.netnih.gov The ability to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through reactions like the Tsuji-Trost allylation makes it a versatile precursor for a wide range of complex molecules. nih.gov

In the realm of natural product synthesis, C-H functionalization strategies are increasingly employed to streamline synthetic routes. rsc.orgnih.govrroij.com While direct examples involving this compound are not abundant in the provided search results, the functional group handles present in this molecule make it an attractive starting material for such strategies. Palladium-catalyzed reactions, in which this compound is a key substrate, are frequently used to construct the carbon skeletons of complex natural products. nih.gov For example, pyrroles have been successfully used as nucleophiles in palladium-catalyzed asymmetric allylic alkylation for the synthesis of agelastatin A, a marine alkaloid with potent anticancer activity. nih.gov

The application of this compound and its derivatives is also being explored in materials science. For example, cellulose (B213188) acetate, a related ester, has been modified using click chemistry to create a toolbox of functional polymers with tailored properties, such as hydrophobicity and transparency. nih.govnih.gov These modified polymers have potential applications as barrier films and biodegradable materials. nih.govnih.gov The reactive allyl group in this compound could potentially be used to incorporate this moiety into polymer backbones, thereby tuning the material's properties for specific applications. mdpi.comresearchgate.net

The development of new synthetic methodologies continues to expand the potential applications of this compound. For instance, the palladium-catalyzed one-pot synthesis of 2-alkyl-2-arylcyanoacetates provides a rapid route to a variety of functionalized molecules from simple starting materials. nih.govnih.gov As our understanding of the reactivity of this compound grows, so too will its application as a versatile tool in interdisciplinary research.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Key signals include allylic protons (δ 4.82–5.48 ppm) and aromatic protons (δ 7.20–7.78 ppm). Tosylate derivatives show distinct methyl signals at δ 2.40 ppm .
  • IR Spectroscopy : C=C stretching at ~1632 cm⁻¹ and hydroxyl absence confirm ester formation .
  • GC-MS : Monitors reaction progress and identifies by-products (e.g., methylphenylacetylene) .

What mechanistic insights explain the solvolysis behavior of 2-phenylallyl tosylate derivatives?

Advanced Research Focus
Solvolysis of 2-phenylallyl tosylate in acetic acid-sodium acetate proceeds via an SN1 mechanism, forming a resonance-stabilized allylic carbocation. Competing pathways include:

  • Nucleophilic Attack : Acetate ions form this compound.
  • Elimination : Produces conjugated dienes under high-temperature conditions.
    Comparatively, 1-arylcyclopropyl tosylates undergo faster solvolysis due to ring strain relief, highlighting the role of steric and electronic effects in reaction kinetics .

How does this compound participate in transition-metal-catalyzed C–H functionalization reactions?

Advanced Research Focus
In Pd(II)-catalyzed atroposelective C–H allylation, 2-phenylallyl groups act as directing ligands. For example, methyl N-(2-isopropyl-6-(2-phenylallyl)phenyl)glycinate derivatives achieve 96% enantiomeric excess (ee) when using chiral Pd catalysts. Key factors:

  • Ligand Design : Picolinoyl groups enhance stereocontrol.
  • Solvent Optimization : Ethyl acetate/petroleum ether mixtures improve yield (36%) and reduce Z/E isomer ratios (4:1) .

What stability considerations are critical for handling this compound in synthetic workflows?

Q. Basic Research Focus

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Reaction Media : Avoid protic solvents (e.g., water) that promote ester hydrolysis. Use anhydrous THF or DCM for tosylation .
  • Safety : Toxicity data are limited; handle with gloves and fume hoods due to potential irritant properties .

How can researchers resolve contradictions in reported reaction outcomes for this compound synthesis?

Advanced Research Focus
Discrepancies in product distributions (e.g., methylphenylacetylene formation) often stem from:

  • Reaction Pathway Competition : Use kinetic studies (e.g., time-resolved IR) to map 1,2- vs. 2,3-cleavage dominance.
  • Intermediate Trapping : Quench reactions at intervals to isolate and characterize transient species (e.g., phenylcyclopropene) .
    Computational Modeling : DFT calculations predict transition-state energies, guiding condition optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.